Chloroform methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

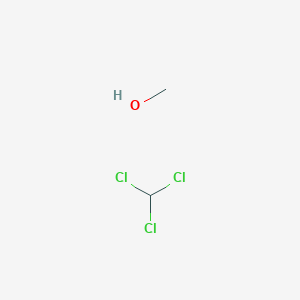

Chloroform (trichloromethane, CHCl₃) and methanol (CH₃OH) are widely used solvents in chemical and phytochemical research due to their distinct polarities and solubilization properties. Methanol, a polar protic solvent, is highly effective at extracting polar compounds such as phenols, flavonoids, and glycosides . Chloroform, a moderately polar halogenated solvent, is optimal for dissolving non-polar to semi-polar compounds, including lipids, terpenoids, and alkaloids . Their combination, often in volumetric ratios (e.g., 2:1 chloroform/methanol), enhances extraction efficiency by targeting both polar and non-polar metabolites .

Wissenschaftliche Forschungsanwendungen

Protein Extraction and Analysis

Chloroform Methanol in Proteomics

This compound is extensively used for protein extraction, especially for membrane proteins that are notoriously difficult to isolate due to their hydrophobic nature. A study demonstrated that using a chloroform-methanol mixture improved protein identification rates significantly when combined with mass spectrometry techniques. Specifically, the incorporation of sodium deoxycholate in the extraction process resulted in an 82% increase in protein identifications compared to traditional methods .

Table 1: Protein Identification Rates Using Different Methods

| Method | Protein Identification Rate (%) |

|---|---|

| Traditional In-Solution Digestion | X% |

| This compound + Deoxycholate | 82% |

| Other Established Methods | Y% |

Application in Non-Model Plants

In plant physiology, this compound extraction has been employed to study membrane proteins from non-model plants. The method was evaluated against gel electrophoresis techniques and found to provide better resolution for hydrophobic proteins . This is critical for understanding physiological processes in plants that lack extensive genomic data.

Pharmacological Applications

Rheumatoid Arthritis Treatment

A significant application of this compound extracts is in pharmacology, particularly concerning the treatment of rheumatoid arthritis. A clinical study assessed the safety and efficacy of a chloroform/methanol extract from Tripterygium wilfordii combined with methotrexate. The results indicated that this combination therapy led to improved outcomes in patients with rheumatoid arthritis, with mild adverse effects reported .

Table 2: Clinical Outcomes of this compound Extract Therapy

| Parameter | Pre-Treatment | Post-Treatment |

|---|---|---|

| Disease Activity Score | X | Y |

| Adverse Events (Percentage) | 0% | 6% |

Metabolomics and Biomarker Discovery

This compound extraction is also pivotal in metabolomics studies. For instance, it has been utilized to analyze serum samples from coal workers' pneumoconiosis patients, identifying differential metabolites that could serve as biomarkers for disease progression . This application highlights the role of this compound in facilitating the discovery of potential diagnostic tools.

Table 3: Differential Metabolites Identified in CWP Patients

| Metabolite | Control Group Level | CWP Case Group Level |

|---|---|---|

| Propylparaben | A | B |

| Benzamide | C | D |

Antibacterial Properties

Research has also shown that this compound extracts possess antibacterial properties. A study evaluated extracts from phytopathogenic fungi against various bacterial strains, demonstrating significant antibacterial activity . This suggests potential applications in developing natural antimicrobial agents.

Table 4: Antibacterial Activity of this compound Extracts

| Fungal Strain | Inhibition Zone (mm) |

|---|---|

| Fungal Species A | X |

| Fungal Species B | Y |

Functional Characterization of Proteins

The purification and characterization of proteins soluble in chloroform/methanol have revealed important functional roles, such as enzyme inhibition activities relevant to gastrointestinal health . This underscores the compound's relevance not only in extraction but also in understanding protein functionality.

Q & A

Basic Questions

Q. What is the role of chloroform-methanol mixtures in lipid extraction from biological samples?

Chloroform-methanol mixtures are widely used to disrupt cell membranes and solubilize lipids. The Folch method (chloroform:methanol 2:1 v/v) is a standard protocol, where methanol denatures proteins and chloroform dissolves non-polar lipids. This biphasic system separates lipids into the organic phase while polar metabolites remain in the aqueous phase. Validation via gravimetric analysis or GC-MS ensures reproducibility .

Q. What are the standard protocols for DNA extraction using phenol-chloroform-methanol mixtures?

Phenol-chloroform-isoamyl alcohol (25:24:1) is used to remove proteins during DNA purification. After centrifugation, the aqueous phase (containing DNA) is separated, followed by a chloroform-isoamyl alcohol (24:1) wash to eliminate residual phenol. DNA is precipitated using ethanol and quantified via UV spectroscopy .

Q. What safety protocols are essential when handling chloroform and methanol?

- Work in a chemical fume hood to avoid inhalation.

- Wear nitrile gloves, lab coats, and safety goggles.

- Store solvents in flame-resistant cabinets; dispose of waste via halogenated solvent streams.

- Emergency showers/eye wash stations must be accessible .

Q. How to validate the efficiency of chloroform-methanol extraction using GC-MS?

Post-extraction, derivatize metabolites (e.g., with MSTFA) for volatility. Use internal standards (e.g., deuterated compounds) to calibrate retention times and quantify peaks. Compare results against reference libraries (NIST) and validate reproducibility via coefficient of variation (<15%) .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize chloroform:methanol ratios in lipid extraction?

RSM with a Central Composite Design (CCD) evaluates variables like solvent ratio (X1), temperature (X2), and time (X3). For oil palm root lipids, ANOVA revealed the chloroform:methanol ratio (1:1 to 3:1) as the most significant factor (p<0.0001). Optimized conditions (e.g., 2.5:1 ratio) are validated through Lack-of-Fit tests and 3D contour plots .

Q. How to resolve contradictions in optimal solvent ratios for metabolomics?

Discrepancies arise from sample matrices (e.g., plasma vs. tissue). For plasma, 8:1 methanol:water outperforms chloroform mixtures, yielding 501 GC-MS peaks. For liver tissue, a 1:2:1 chloroform:methanol:water ratio is optimal. Use mixture design experiments (Design-Expert software) to tailor solvent ratios to sample type .

Q. How does experimental design theory enhance metabolome extraction reproducibility?

D-optimal experimental design and PLS analysis identify critical factors (e.g., solvent type, derivatization time). For blood plasma, methanol alone showed higher reproducibility (CV <10%) than chloroform blends. Multivariate tools reduce noise and highlight biomarkers like glucose and lactate .

Q. What statistical tools analyze extraction variables in chloroform-methanol protocols?

- PLS Regression : Correlates solvent ratios with metabolite coverage.

- ANOVA : Identifies significant variables (e.g., temperature impacts lipid yield p<0.01).

- PCA : Clusters extraction replicates to assess technical variability .

Q. How to integrate lipidomics and metabolomics data from chloroform-methanol extractions?

Use biphasic systems (e.g., chloroform:methanol:water 1:2:1) to partition lipids (organic phase) and polar metabolites (aqueous phase). Analyze lipids via LC-MS/MS and metabolites via GC-TOF-MS. Merge datasets using tools like MetaboAnalyst for pathway enrichment analysis .

Q. Why do methanol-chloroform mixtures outperform single solvents in plant metabolomics?

Methanol efficiently extracts polar metabolites (e.g., amino acids), while chloroform solubilizes lipids and hydrophobic compounds. For Arabidopsis thaliana, sequential extraction with chloroform followed by 75:25 methanol:water maximizes coverage (66 metabolites) .

Q. Methodological Notes

- Contradiction Management : When studies report conflicting optimal ratios (e.g., 3:1 vs. 2.5:1 methanol:chloroform), validate via spike-and-recovery experiments using known metabolites.

- Safety vs. Efficiency : Higher chloroform ratios improve lipid yield but require stricter ventilation controls. Balance using risk assessment matrices .

- Data Validation : Cross-check GC-MS results with orthogonal methods (e.g., NMR) to confirm identities of ambiguous peaks .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Solvents

Polarity and Extraction Efficiency

Solvent polarity significantly influences extraction outcomes. The following table summarizes key solvents and their properties:

*TPC = Total Phenolic Content; SPF = Sun Protection Factor; TFC = Total Flavonoid Content.

Phytochemical and Bioactive Compound Recovery

- Methanol: Superior for polar antioxidants, with A. indica methanol extract showing 95.65–96.66% radical scavenging activity, comparable to ascorbic acid . Its high TPC (207.39 mg GAE/g) correlates with antioxidant efficacy .

- Chloroform: Higher SPF (22.1 ± 1.1) in cashew nutshell liquid due to semi-polar phenolic compounds . It also recovers alkaloids and terpenoids more effectively than methanol in V. auriculifera .

- Hexane/Chloroform Overlap: Both extract non-polar compounds like fatty acids, but chloroform additionally isolates sesquiterpenes and sterols .

Chromatographic Performance

- TLC Separation: Chloroform/methanol ratios (e.g., 13:6:1 or 9.7:0.3) optimize compound separation, as seen in curcuminoid studies where distinct Rf values (0.21–0.65) were achieved .

- HPLC/NMR: Methanol/chloroform mixtures improve peak resolution for polar metabolites like homoisoflavonoids in O. japonicus and organotin compounds .

Key Research Findings

Antioxidant vs. UV-Protection Trade-offs

- Methanol’s high TPC makes it ideal for antioxidant studies, whereas chloroform’s SPF efficacy suits sunscreen formulations .

- Example: Neem methanol extract outperforms chloroform in DPPH assays (95.65% vs. ~70% inhibition) .

Lipid vs. Phenolic Extraction

- Chloroform/methanol/water (2:2:1.8) yields 254 mg/g lipids from microalgae, surpassing acetone or dichloromethane .

- Methanol alone extracts 207.39 mg GAE/g phenolics, but chloroform is better for alkaloids (e.g., arborine and skimmianine in G. pentaphylla) .

Structural and Solvation Effects

- Methanol stabilizes ionic organotin structures, while chloroform favors covalent Sn-Cl bonds, as shown in NMR studies .

- Infrared spectroscopy reveals methanol’s solvation of C=O groups shifts absorption frequencies (1665–1673 cm⁻¹) compared to chloroform .

Limitations and Contextual Considerations

- Antioxidants vs. SPF: Methanol’s polar antioxidants are less effective in UV protection, while chloroform’s semi-polar phenolics enhance SPF .

Eigenschaften

Molekularformel |

C2H5Cl3O |

|---|---|

Molekulargewicht |

151.41 g/mol |

IUPAC-Name |

chloroform;methanol |

InChI |

InChI=1S/CHCl3.CH4O/c2-1(3)4;1-2/h1H;2H,1H3 |

InChI-Schlüssel |

WORJEOGGNQDSOE-UHFFFAOYSA-N |

Kanonische SMILES |

CO.C(Cl)(Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.